N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
Its structure comprises a pyrimidine core substituted with a methyl group and a pyridinyl ring at positions 2 and 6, respectively. The thioacetamide linkage connects this core to a 2-chloro-4-fluorophenyl group, which introduces electron-withdrawing substituents (Cl and F) that may influence pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-14-6-5-12(20)8-13(14)19/h2-9H,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZFBSUHVQWLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, with a CAS number of 1251598-01-2, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.8 g/mol. The compound features a thioacetamide moiety and a pyrimidine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251598-01-2 |
| Molecular Formula | C₁₈H₁₄ClFN₄OS |
| Molecular Weight | 388.8 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that the compound may interact with protein kinases and other enzymes critical for cancer cell signaling pathways.
In Vitro Studies
Recent research has demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited significant cytotoxic effects against the following cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 (Liver) | 1.18 ± 0.14 |
| MCF7 (Breast) | 0.67 |
| SW1116 (Colon) | 0.80 |
| BGC823 (Gastric) | 0.87 |
These values indicate that this compound has comparable or superior potency relative to established anticancer agents such as staurosporine and ethidium bromide .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications to the thioacetamide group and the pyrimidine scaffold significantly influence the compound's potency. Variations in substituents on the phenyl ring also affect binding affinity and selectivity towards target enzymes.
Case Studies
A notable case study involved the evaluation of this compound's effects on apoptosis in MDA-MB-435 melanoma cells. The treatment led to increased caspase activity, suggesting an apoptotic mechanism mediated by the compound. Additionally, molecular docking studies indicated strong binding interactions with key targets involved in cell cycle regulation .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notable targets include:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Protein Kinase B (AKT)
The compound has demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
In Vitro Studies
In vitro studies using the MTT assay revealed the following IC50 values:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
| PC-3 | 5 | Induction of apoptosis |
Mechanistic Insights: Treatment with the compound leads to S-phase cell cycle arrest and induces apoptosis through caspase-3 activation, evidenced by increased levels of active caspase-3 in treated cells compared to controls.
Efficacy in Animal Models
In vivo studies using xenograft models derived from HepG2 and PC-3 cells demonstrated that administration of the compound significantly reduced tumor growth compared to control groups treated with vehicle solutions.
Case Study 1: Liver Cancer Treatment
A study focused on liver cancer treatments highlighted that this compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin. This suggests its potential as an alternative therapeutic agent in oncology.
Case Study 2: Structural Optimization
A comparative analysis involving various thiophene derivatives indicated that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels. This finding suggests that structural optimization could enhance therapeutic effectiveness.
Summary of Findings
The following table summarizes the biological activity and mechanisms of the compound:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |
| Apoptosis Induction | HepG2 | - | Caspase-3 activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Structural Differences : The phenyl substituent in Epirimil contains 3,4-dimethoxy groups (electron-donating), whereas the target compound features 2-chloro-4-fluoro substituents (electron-withdrawing). This substitution alters lipophilicity, with Epirimil’s logP likely lower due to methoxy groups, enhancing solubility .
- Pharmacological Activity : Epirimil demonstrated potent anticonvulsant efficacy in the maximal electroshock (MES) model, achieving 100% seizure prevention in mice at 100 mg/kg. Its ED50 was 42.7 mg/kg, with a protective index (TD50/ED50) of 2.1, indicating a favorable safety margin .
- Its drug-likeness scores complied with Lipinski’s rules, supporting its development as an API .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structural Differences: The pyridine ring here is substituted with cyano and styryl groups, increasing molecular rigidity compared to the pyrimidine core of the target compound. The 4-chlorophenyl group lacks the 4-fluoro substituent, reducing electronegativity .
- Synthesis: Synthesized via refluxing with sodium acetate in ethanol (85% yield), this compound’s stability and reactivity differ due to the cyano group’s electron-withdrawing effects .
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide
- Implications : The trifluoromethyl group may improve blood-brain barrier penetration, critical for CNS-targeting drugs like anticonvulsants .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structural Differences: Features an aminomethyl linkage and a methoxyphenyl group instead of thioacetamide. The fluorophenyl group aligns with the target compound’s 2-fluoro substituent, suggesting shared halogen-bonding interactions .
Comparative Analysis of Key Properties
Mechanistic and Structural Insights
- Thioacetamide Linkage : The –S–CH2–CO–NH– bridge in the target compound and Epirimil may enhance membrane permeability and resistance to enzymatic degradation compared to oxygen-based linkages .
- Halogen Effects : The 2-chloro-4-fluorophenyl group in the target compound could improve target binding (e.g., sodium channels) via halogen bonds, whereas Epirimil’s methoxy groups prioritize solubility .
- Pyrimidine vs. Pyridine Cores : Pyrimidine derivatives (target compound, Epirimil) exhibit better π-stacking with aromatic residues in enzyme active sites compared to pyridine analogs .
Q & A
Basic: How can the synthetic yield of N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide be optimized?
Methodological Answer:
The synthesis involves nucleophilic substitution and condensation steps. Key parameters include:
- Solvent Choice : Use polar aprotic solvents like N-methylpyrrolidone (NMP) to enhance reaction rates due to their high dielectric constants .
- Temperature Control : Maintain 120°C for condensation reactions to balance reactivity and side-product formation .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity, though yields may drop to ~30% due to solubility challenges .
Table 1: Optimization Variables
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | NMP | ↑ Reactivity |
| Reaction Time | 16 h | ↑ Completion |
| Purification | CH₂Cl₂/MeOH | ↑ Purity |
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR : Use H/C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry; intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing .
Advanced: How do intramolecular interactions influence stability and bioactivity?
Methodological Answer:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine and pyridinyl groups) reduce conformational flexibility, enhancing metabolic stability .
- Dihedral Angles : Planar pyrimidine-phenyl systems (dihedral angles <15°) improve π-π stacking with biological targets (e.g., enzymes) .
- Lipophilicity : The 2-methylpyrimidine and fluorophenyl groups increase logP, aiding membrane permeability .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence polarization assays for kinases or proteases, with IC₅₀ determination via dose-response curves .
- Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus and C. albicans; structural analogs show activity at 10–50 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity (compare IC₅₀ values with normal cells) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables (e.g., DMSO concentration ≤0.1%) to minimize solvent effects .
- Structural Confirmation : Re-analyze active batches via X-ray crystallography to rule out polymorphic variations (e.g., different H-bond networks) .
- Meta-Analysis : Compare logP, polar surface area, and steric parameters to identify outliers in SAR datasets .
Basic: What computational tools predict SAR for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses .
- QSAR Models : Train on pyrimidine-thioacetamide analogs to correlate substituents (e.g., chloro vs. fluoro) with activity .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Advanced: How to handle polymorphic forms during crystallization?
Methodological Answer:
- Screening : Use solvent/antisolvent combinations (e.g., EtOH/H₂O) to isolate polymorphs; monitor via PXRD .
- Thermal Analysis : DSC/TGA identifies stable forms (e.g., melting points 85–87°C vs. 90–92°C) .
- SHELX Refinement : Assign space groups (e.g., P2₁/c) and refine H-bond networks to distinguish polymorphs .
Basic: What are common impurities in synthesis, and how are they characterized?
Methodological Answer:
- Byproducts : Unreacted 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol (HPLC retention time ~8.2 min) .
- Hydrolysis Products : Detect acetamide hydrolysis to carboxylic acid via IR (C=O stretch at 1700 cm⁻¹) .
- LC-MS/MS : Quantify impurities at <0.1% using MRM transitions (e.g., m/z 350→232) .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Bioisosteres : Replace chloro with trifluoromethyl (↑ metabolic stability) or methoxy (↑ solubility) .
- Prodrug Strategies : Esterify the acetamide to enhance oral bioavailability (e.g., ethyl ester hydrolysis in vivo) .
- PK/PD Modeling : Simulate AUC and Cₘₐₓ using GastroPlus for lead optimization .
Advanced: What crystallographic software is recommended for structural refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
